

Isopropyl Chloroacetate: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: *Isopropyl chloroacetate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isopropyl chloroacetate is a valuable and versatile bifunctional molecule widely employed in organic synthesis. Its structure, incorporating both an ester and a reactive alkyl chloride, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a comprehensive overview of the synthesis of **isopropyl chloroacetate** and its application as a building block in key organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Physicochemical Properties of Isopropyl Chloroacetate

Isopropyl chloroacetate is a clear, colorless liquid with a characteristic odor.^{[1][2]} A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |
|---------------------------------------|--|-----------|
| Molecular Formula | C ₅ H ₉ ClO ₂ | [1] |
| Molecular Weight | 136.58 g/mol | [1] |
| Appearance | Clear colorless liquid | [1][2] |
| Boiling Point | 150 °C | [3] |
| Density | 1.096 g/mL at 25 °C | [4] |
| Refractive Index (n ²⁰ /D) | 1.419 | [4] |
| Flash Point | 45 °C | [3] |
| Solubility | Soluble in water | [1] |

Synthesis of Isopropyl Chloroacetate

The most common method for synthesizing **isopropyl chloroacetate** is the esterification of chloroacetic acid with isopropanol.[5] This reaction is typically catalyzed by an acid to achieve high yields. A variety of catalysts have been explored to optimize this process, each with its own advantages in terms of efficiency, cost, and environmental impact.

Catalytic Esterification of Chloroacetic Acid

The general reaction for the synthesis of **isopropyl chloroacetate** is as follows:



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Caption: General scheme for the synthesis of **isopropyl chloroacetate**.

Table 2 summarizes the reaction conditions and yields for the synthesis of **isopropyl chloroacetate** using various catalysts.

| Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
|---|-------------------------------|----------------------|------------------|-----------|---|
| Lanthanum dodecyl sulfate (LDDS) | 1:1.2 | 2.5 | Reflux | 98.3 | [5] [6] |
| p-Toluenesulfonic acid (microwave) | - | 0.75 | - | 78.3 | [7] |
| Amino-sulfonic acid | 1:1.3 | 2.5 | - | 85.0 | [7] |
| Nd(CF ₃ COO) ₃ | 1:1.2 | 0.75 | - | 91.2 | [7] |
| [(CH ₂) ₄ SO ₃ H Py]HSO ₄ (ionic liquid) | 1:1 (reagents to IL) | 4 | 60 | 91.0 | [7] |
| Ce(CH ₃ SO ₃) ₃ · H ₂ O | - | - | - | 98.6 | [7] |
| TiSiW ₁₂ O ₄₀ /Ti O ₂ | 1:1.3 | 2.0 | - | 73.3 | [7] |

Experimental Protocol: Synthesis using Lanthanum Dodecyl Sulfate (LDDS) Catalyst[\[5\]](#)[\[6\]](#)

This protocol describes a high-yield, environmentally friendly method for the synthesis of **isopropyl chloroacetate**.

Materials:

- Chloroacetic acid (15.8 g, 166.7 mmol)

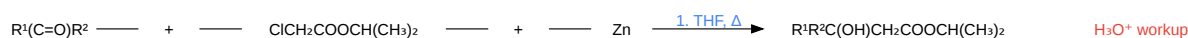
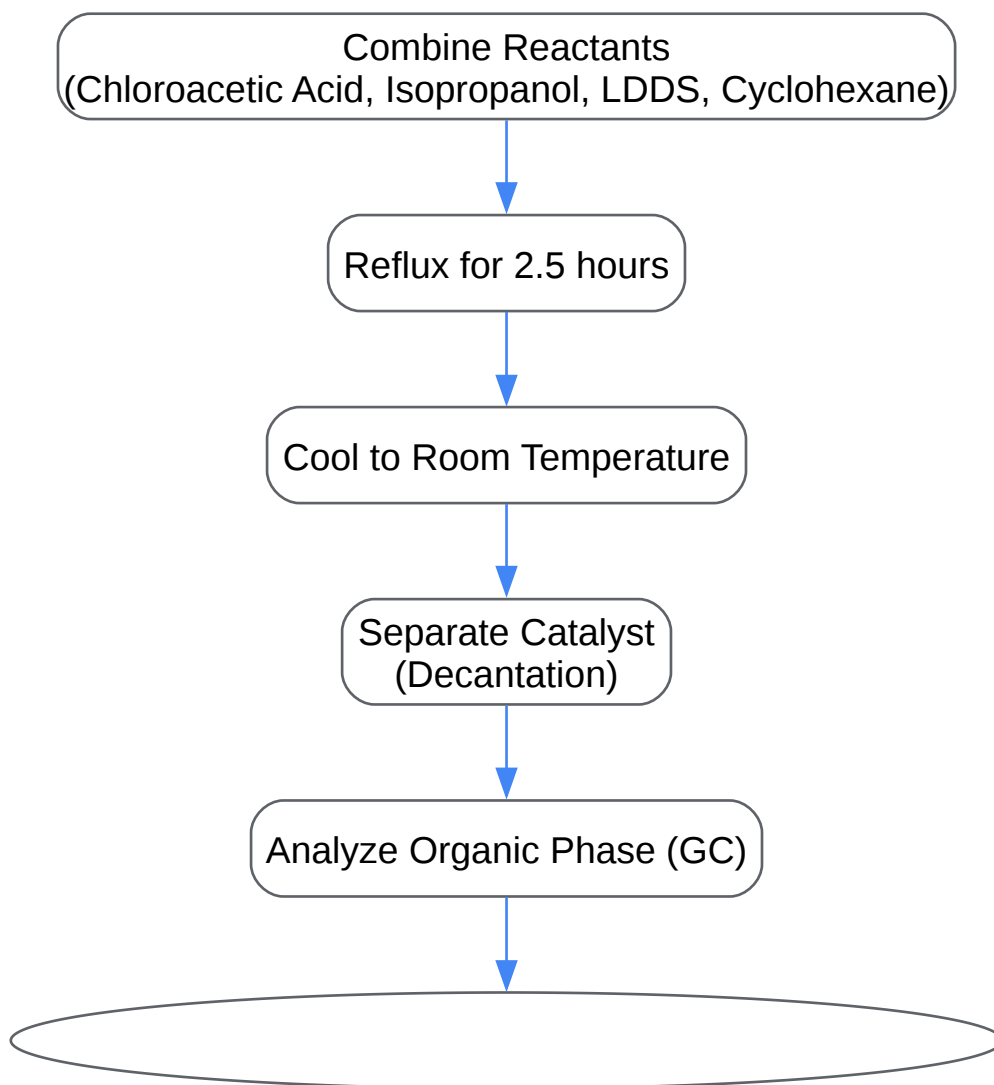
- Isopropanol (molar ratio of 1.2 to chloroacetic acid)
- Lanthanum dodecyl sulfate (LDDS) catalyst (1.0 mol% of chloroacetic acid)
- Cyclohexane (5 mL)
- Saturated NaCl solution

Equipment:

- 100 mL conical flask
- Magnetic heating stirrer
- Condenser with a water separator

Procedure:

- To a 100 mL conical flask, add chloroacetic acid, isopropanol, and the LDDS catalyst.
- Add 5 mL of cyclohexane as a water-carrying agent.
- Equip the flask with a magnetic stirrer and a condenser fitted with a water separator containing a saturated NaCl solution.
- Heat the mixture to reflux and maintain for 2.5 hours.
- After the reaction is complete, cool the mixture to room temperature.
- The catalyst can be separated by decantation.
- The organic phase, containing the product, can be analyzed by gas chromatography (GC) to determine the conversion, which has been reported to reach 98.3%.[\[5\]](#)[\[6\]](#)



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com